molecular formula C17H27N5O2 B2504405 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-41-2

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione

Cat. No. B2504405
CAS RN: 851937-41-2
M. Wt: 333.436
InChI Key: JVPTYZAZKTYKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products .

Scientific Research Applications

Synthesis of Carboxamide Derivatives

The reaction of similar dione derivatives with primary amines has led to the synthesis of carboxylic acids and their corresponding carboxamide derivatives. These compounds have been tested for their cytotoxic activities against various cancer cell lines, indicating their potential use in cancer research and therapy (Deady et al., 2003).

Microwave-Assisted One-Pot Synthesis

A series of derivatives have been synthesized through a one-pot reaction under microwave heating without a catalyst. This method is notable for its short reaction times, high yields, and environmental friendliness. Such synthetic methodologies are crucial for rapid and efficient drug discovery processes (Hua et al., 2005).

Antimicrobial Activity Studies

Newly synthesized compounds with a similar structural motif have been evaluated for their antimicrobial activities against a range of bacteria and fungi. Some compounds have shown potent activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Ghorab et al., 2017).

Exploration of Molecular Mechanisms

Research into the condensation reactions and molecular structures of related compounds provides insights into the chemical behavior and potential applications of such diones in medicinal chemistry and drug design (Gallina & Liberatori, 1974).

properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-6-22-13(10-21-8-11(2)7-12(3)9-21)18-15-14(22)16(23)20(5)17(24)19(15)4/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPTYZAZKTYKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,5-dimethylpiperidin-1-yl)methyl)-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.